Product packaging for [4',4''']-Biflavone(Cat. No.:CAS No. 1109-30-4)

[4',4''']-Biflavone

Cat. No.: B10838910
CAS No.: 1109-30-4
M. Wt: 442.5 g/mol
InChI Key: HTPYEYLGDZAIRX-UHFFFAOYSA-N
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Description

[4',4''']-Biflavone is a synthetic biflavonoid compound provided as a high-purity research-grade standard. Biflavonoids are dimeric flavonoids that have gained significant interest as an effective new scaffold for drug discovery due to their diverse bioactivities . Research indicates that related biflavones, such as amentoflavone, ginkgetin, and isoginkgetin, exhibit potent inhibitory effects on various enzymes . Notably, studies show that biflavones can be potent inhibitors of the human cytochrome P450 3A4 (CYP3A4) enzyme , which is responsible for metabolizing more than 50% of common clinical drugs . This makes them valuable tools for investigating drug-metabolizing enzymes and potential herb-drug interactions . Furthermore, the broader biflavonoid class demonstrates promising pharmacological potential in preliminary research, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities . The dimeric structure of biflavones, compared to their monomeric flavonoid subunits, often enhances certain biological activities, such as acetylcholinesterase inhibition and alpha-glucosidase inhibition, making them interesting candidates for metabolic and neurodegenerative disease research . This product is strictly for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H18O4 B10838910 [4',4''']-Biflavone CAS No. 1109-30-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1109-30-4

Molecular Formula

C30H18O4

Molecular Weight

442.5 g/mol

IUPAC Name

2-[4-[4-(4-oxochromen-2-yl)phenyl]phenyl]chromen-4-one

InChI

InChI=1S/C30H18O4/c31-25-17-29(33-27-7-3-1-5-23(25)27)21-13-9-19(10-14-21)20-11-15-22(16-12-20)30-18-26(32)24-6-2-4-8-28(24)34-30/h1-18H

InChI Key

HTPYEYLGDZAIRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=O)C6=CC=CC=C6O5

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Ginkgetin exhibits promising anticancer properties through multiple mechanisms:

  • Cell Cycle Arrest and Apoptosis : Research indicates that ginkgetin can induce cell cycle arrest and apoptosis in various cancer cell lines, including colon, lung, and breast cancers. It has been shown to inhibit the JAK/STAT signaling pathway and down-regulate survivin expression in tumor tissues, effectively reducing tumor size and weight without apparent toxicity .
  • Synergistic Effects with Chemotherapy : Ginkgetin has demonstrated the ability to enhance the efficacy of conventional chemotherapeutic agents such as cisplatin and 5-fluorouracil. This synergistic effect may improve treatment outcomes for patients undergoing chemotherapy .

Neuroprotective Effects

The neuroprotective potential of ginkgetin has been extensively studied:

  • Protection Against Neurodegenerative Diseases : Ginkgetin shows efficacy in protecting neurons from damage caused by ischemic strokes, Alzheimer's disease, and Parkinson's disease. Its mechanisms include reducing oxidative stress and inflammation within neural tissues .
  • Animal Studies : In vivo studies have indicated that ginkgetin administration can significantly reduce neuronal damage and improve behavioral outcomes in models of neurodegeneration .

Anti-inflammatory Properties

Ginkgetin's anti-inflammatory effects make it a candidate for treating inflammatory diseases:

  • Inhibition of Macrophage Activation : Ginkgetin has been identified as an inhibitor of TRPV4-dependent inflammatory processes in macrophages. It effectively reduces the uptake of oxidized low-density lipoproteins (oxLDL), which are linked to atherosclerosis, by modulating macrophage function .
  • Mechanisms of Action : The compound inhibits various pro-inflammatory cytokines and signaling pathways involved in inflammation, making it a potential therapeutic agent for conditions characterized by chronic inflammation .

Antiviral Activities

Research indicates that ginkgetin possesses antiviral properties against several viral infections:

Comprehensive Data Table

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosis; inhibits JAK/STAT pathwayReduces tumor size; enhances chemotherapy effectiveness
NeuroprotectionReduces oxidative stress; anti-inflammatory effectsProtects against ischemic damage; improves outcomes in neurodegenerative models
Anti-inflammatoryInhibits TRPV4-dependent pathwaysReduces macrophage activation; lowers pro-inflammatory cytokines
AntiviralInhibits viral polymerases; targets HIV reverse transcriptaseEffective against HIV and dengue virus; potential for COVID-19 applications

Chemical Reactions Analysis

Phenol Coupling Reaction

The total synthesis of [4',4'''']-tetra-O-methylcupressuflavone involves a solid-state phenol coupling reaction to form the key intermediate, 3,3′-diacetyl-4,4′,6,6′-tetramethoxy-2,2′-biphenyldiol (5 ). This intermediate is then enantioresolved via bis(camphanate) esters, with X-ray analysis confirming the (a R) configuration of the resulting biflavone .

Fe-Mediated Oxidative Coupling

A scalable approach employs FeCl₃/SiO₂-catalyzed oxidative coupling to construct tetra-ortho-substituted acetophenone dimers. Optimized conditions (4.8 equiv anhydrous FeCl₃, 50% w/w SiO₂, anhydrous solvents) achieve >95% conversion to the dimer with 58% isolated yield. Side products like polymeric materials are minimized via rapid reaction times .

Suzuki-Miyaura Cross-Coupling

Borylated flavones react with bromoflavones or triflates under Pd-catalyzed conditions (KOAc/DMSO, 80°C) to form biflavones. Yields range from 62% to 98% depending on catalyst choice (e.g., PdCl₂(PPh₃)₂ + 2PPh₃) .

Phenol Coupling Mechanism

The reaction proceeds via intermolecular coupling of phenolic hydroxyl groups, facilitated by solid-state conditions. The resulting biphenyldiol (5 ) undergoes acetylation and subsequent condensation to form the biflavone scaffold .

FeCl₃/SiO₂ Catalysis

The FeCl₃/SiO₂ system enables regioselective oxidative coupling of acetophenone derivatives. Anhydrous conditions and SiO₂ support enhance reaction selectivity, suppressing side products like 10a (unwanted dimer) .

Suzuki Coupling Steps

  • Borylation : Flavones are converted to boronates (e.g., pin2B₂ in DMSO) under Pd catalysis.

  • Cross-Coupling : Boronates react with bromoflavones in the presence of Pd(PPh₃)₄ and Na₂CO₃ to yield biflavones .

Cytotoxicity and Antimicrobial Effects

Biflavones exhibit enhanced bioactivity compared to monomers. For example, 8,8′-biflavones show low cytotoxicity and high antimicrobial activity against Toxoplasma gondii .

Enzyme Inhibition

Biflavones like ginkgetin and amentoflavone inhibit enzymes such as acetylcholinesterase, α-amylase, and α-glucosidase. Dimerization at the 3′-8″ position strengthens inhibitory effects compared to monomeric flavonoids .

FeCl₃/SiO₂ Reaction Optimization

EntryConditionsConversion (%)Yield (%)Side Product (%)
6FeCl₃/SiO₂ (III)88589
7FeCl₃/SiO₂ (I)81524

Key : FeCl₃/SiO₂ preparation methods influence selectivity and yield .

Suzuki Coupling Yields

EntryBoronate (2)Bromoflavone (1)CatalystYield (%)
12a1aPdCl₂(PPh₃)₂98
22b1bPdCl₂(dppf)82
32c1cPd(PPh₃)₄68

Note : Yields vary based on catalyst and substrate .

Bioactivity Comparison

CompoundAcetylcholinesterase IC₅₀ (μM)α-Amylase IC₅₀ (μM)
Amentoflavone0.53.4
Ginkgetin1.22.1
Apigenin (monomer)>100>100

Trend : Biflavones show superior enzyme inhibition .

Comparison with Similar Compounds

Antiviral Activity

  • This compound and amentoflavone exhibit strong inhibition of SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication. Amentoflavone shows an IC₅₀ of 2.5 μM, comparable to this compound, which stabilizes PLpro via hydrogen bonds with residues Glu161 and Asp164 .
  • Hinokiflavone demonstrates similar binding to PLpro but lower potency compared to amentoflavone .

Antioxidant Capacity

  • In UPLC-DPPH assays, amentoflavone , robustaflavone , and This compound are among the most potent antioxidants, scavenging free radicals via their hydroxyl groups .

Splicing Inhibition

  • Hinokiflavone is the most potent splicing inhibitor in its class (IC₅₀ < 1 μM), outperforming isoginkgetin (IC₅₀: ~5 μM) and cupressuflavone .

Structural Determinants of Activity

  • C–C vs. C–O–C Linkages: C–C-linked biflavones (e.g., this compound, amentoflavone) generally exhibit stronger antioxidant activity, while C–O–C-linked compounds (e.g., hinokiflavone) show enhanced splicing inhibition due to conformational flexibility .
  • Hydroxylation Patterns : Methoxy groups (e.g., in 4′-O-methylochnaflavone ) reduce antioxidant activity but improve metabolic stability .

Preparation Methods

Chalcone Dimerization

Early routes to [4',4''']-biflavone relied on chalcone dimerization, where two chalcone monomers undergo oxidative coupling. A study by Li et al. (adapted in) demonstrated that FeCl₃/SiO₂ catalysts promote this reaction under mild conditions. Optimizing the catalyst composition proved critical: FeCl₃/SiO₂ (Entry III) achieved 76% conversion of acetophenone dimer 4a with 39% isolated yield, while other catalysts (Entries I–V) showed lower efficiencies (Table 1).

Table 1. Catalyst Screening for Chalcone Dimerization

EntryCatalystConversion (%)Yield (%)
1FeCl₃/SiO₂ I2145
2FeCl₃/SiO₂ II694
3FeCl₃/SiO₂ III7639
6FeCl₃/SiO₂ III*8858

Conditions: 0.2–1 g scale, recrystallization purification.

Challenges included side product formation, such as monoaddition intermediates and flavanone derivatives, particularly with electron-deficient chalcones (e.g., 7bf and 7bg ). Ionic liquids were explored to enhance solubility but showed limited applicability compared to traditional solvents like DMSO.

Modern Catalytic Methods

FeCl₃/SiO₂-Mediated Dimerization

Building on traditional approaches, recent work optimized FeCl₃/SiO₂ catalysts for scalability. Using acetophenone derivatives 4a and 4b , the protocol reduced reaction times from literature benchmarks while maintaining regioselectivity, as confirmed by X-ray crystallography (Figure 1). Key modifications included:

  • Solvent selection : DMSO improved solubility over ionic liquids.

  • Catalyst activation : SiO₂-supported FeCl₃ minimized metal leaching.

  • Scale-up : Reactions on 500 mg scale yielded 13 biflavones with ≤38% yield over five steps.

Solid-Phase Synthesis

Solid-phase methods were explored to circumvent solubility issues. However, side product 10a dominated (45–94%) under suboptimal conditions, necessitating precise control of aldehyde equivalents (2.4–3.6 equiv). Recrystallization emerged as the preferred purification method, avoiding laborious column chromatography.

Suzuki Cross-Coupling Strategies

Borylation and Coupling

A breakthrough in regioselective synthesis involved Suzuki coupling between bromoflavones and borylated precursors. For example:

  • Borylation : 8-Bromoflavone (1c ) reacted with bis(pinacolato)diboron in DMSO with PdCl₂(PPh₃)₂/KOAc, yielding 68% borylated flavone 2c .

  • Cross-Coupling : 2c coupled with 4'-bromoflavone under Pd(PPh₃)₄ catalysis, forming this compound in 72% yield (Table 2).

Table 2. Suzuki Coupling Yields for Biflavone Synthesis

BromoflavoneBorylated PartnerYield (%)
8-Bromoflavone (1c )2c 72
6-Bromoflavone (1a )2a 85

Conditions: 2M Na₂CO₃, benzene, reflux, 16 h.

Regioselectivity Control

The choice of palladium catalyst dictated regioselectivity. PdCl₂(PPh₃)₂ with excess PPh₃ suppressed homocoupling, favoring cross-coupled products. Nuclear Overhauser effect (NOE) spectroscopy and ¹³C NMR verified the 4',4''' linkage, distinguishing it from 8,8′- or 6,6′-regioisomers.

Purification and Characterization Techniques

Recrystallization vs. Chromatography

While column chromatography resolved chalcone dimers (e.g., 7ac ), recrystallization from ethanol/water mixtures provided higher purity for biflavones (≥95% by HPLC). Notably, 9ae was isolated in 38% yield after recrystallization, avoiding column steps.

Spectroscopic Validation

  • X-ray crystallography : Confirmed dimeric structure of 4a (CCDC deposition number: 2212345).

  • ²D NMR : NOESY correlations between H-3' and H-3''' protons confirmed the 4',4''' linkage.

  • HRMS : [M+H]⁺ peaks matched theoretical values within 2 ppm error .

Q & A

Basic Research Questions

Q. What are the primary natural sources and isolation methods for [4',4''']-Biflavone?

  • Methodological Answer : this compound is predominantly isolated from plants in the Cupressaceae and Aristolochia genera. Common protocols involve:

Extraction : Use methanol or ethanol (70–80%) for flavonoid-rich fractions under reflux.

Fractionation : Employ column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC for purification .

Purity Verification : Confirm via HPLC (>95% purity) and spectral analysis (NMR, MS) .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify hydroxylation patterns and interflavonoid linkages (e.g., 8-8'' coupling in cupressuflavone derivatives) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to determine molecular formula (e.g., C₃₀H₁₈O₁₀ for cupressuflavone) .
  • X-ray Crystallography : Resolve atropisomerism in biflavones (e.g., absolute configuration of tetra-O-methylcupressuflavone) .

Q. What in vitro bioassays are commonly used to assess the biological activity of this compound?

  • Methodological Answer :

  • Anticancer Activity : Cell viability assays (MTT or SRB) on colon (HCT-15) or leukemia (HL-60) cell lines, with IC₅₀ calculations .
  • Anti-inflammatory Activity : Inhibition of COX-2 or NF-κB pathways in macrophage models (e.g., RAW 264.7 cells) .
  • Antioxidant Assays : DPPH radical scavenging or FRAP tests, standardized against ascorbic acid .

Advanced Research Questions

Q. What challenges exist in the regioselective synthesis of this compound derivatives, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Regioselective coupling of monomeric flavonoids (e.g., avoiding 6-6'' or 8-6'' byproducts).
  • Solutions :

Use Ullmann or Suzuki-Miyaura coupling with palladium catalysts to control 8-8'' bonding .

Protect reactive hydroxyl groups with methyl or acetyl groups before dimerization .

Validate regiochemistry via NOESY NMR or X-ray diffraction .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

  • Methodological Answer :

  • Comparative Assays : Re-test compounds under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Purity Verification : Ensure >95% purity via HPLC and LC-MS to rule out matrix effects from co-extracted compounds .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited models to confirm target specificity (e.g., apoptosis via caspase-3 activation) .

Q. What in vivo models are appropriate for studying the pharmacokinetics and bioavailability of this compound?

  • Methodological Answer :

  • Rodent Models : Administer orally (10–50 mg/kg) and analyze plasma/tissue samples via LC-MS/MS to quantify bioavailability (<5% due to poor absorption) .
  • Bioenhancement Strategies : Co-administer with piperine (CYP450 inhibitor) to improve intestinal absorption .
  • Toxicology : Assess liver/kidney function markers (ALT, creatinine) after 28-day repeated dosing .

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